4-Nitrosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

4-NSA finds use in analytical chemistry as a primary standard for acid-base titrations. This is due to its high purity, well-defined structure, and relatively strong acidity. When dissolved in water, it releases a proton (H+) and acts as an acid. The endpoint of the titration can be easily detected using various methods, allowing for accurate determination of the concentration of unknown base solutions. Source: US National Library of Medicine, National Institutes of Health: )

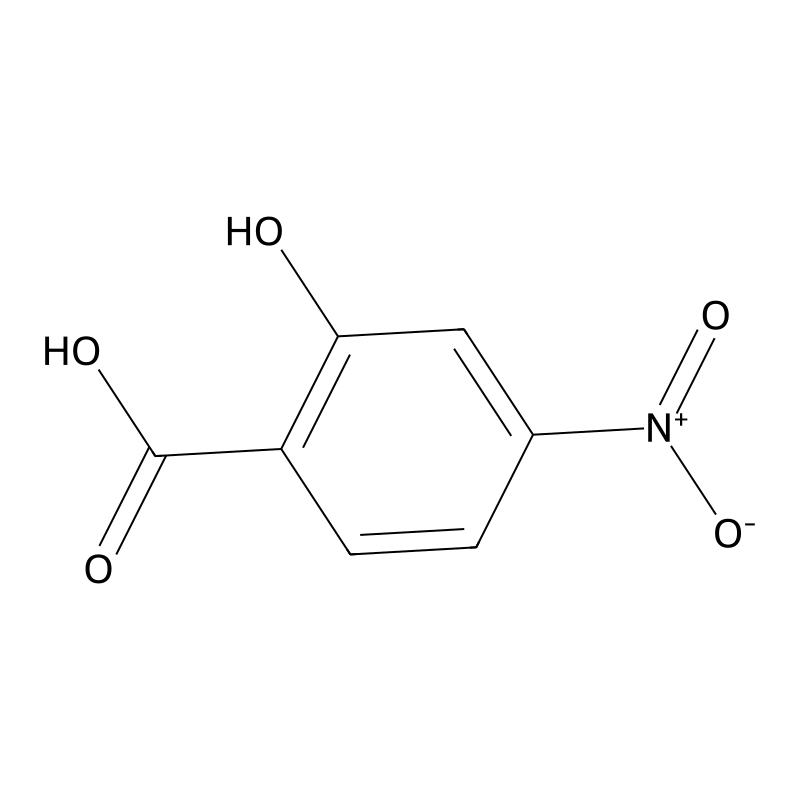

4-Nitrosalicylic acid is a yellow crystalline solid characterized by the presence of both a nitro group and a carboxylic acid functional group. Its chemical formula is C₇H₅N₁O₅, and it has a molecular weight of 183.12 g/mol. This compound is known for its role as a metabolite in various biological systems, particularly in the degradation pathways of certain nitroaromatic compounds .

The biological activity of 4-nitrosalicylic acid includes its role as a metabolite in the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter strains. It has been noted for its potential toxicity, as it is harmful if swallowed and can cause skin irritation . Furthermore, its interaction with various biological systems makes it a compound of interest in toxicological studies.

Several synthesis methods have been developed for 4-nitrosalicylic acid:

- Nitration of Salicylic Acid: Salicylic acid can be nitrated using concentrated nitric acid to introduce the nitro group at the para position.

- Reduction of Nitro Compounds: Nitro compounds can be reduced to form 4-nitrosalicylic acid through catalytic hydrogenation or chemical reduction methods.

- Chemical Modification: The compound can also be synthesized through chemical modifications involving acylation and subsequent nitration processes .

4-Nitrosalicylic acid finds applications in various fields:

- Analytical Chemistry: It is used as a reagent in colorimetric assays for determining reducing sugars.

- Biochemical Research: Its role as a metabolite makes it significant in studies related to microbial degradation of pollutants.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological properties .

Studies on the interactions of 4-nitrosalicylic acid with other compounds reveal its potential effects on biochemical pathways. For instance, its interaction with reducing sugars forms colored complexes that are useful for quantitative analysis. Additionally, research indicates that it may influence microbial metabolic pathways, affecting the degradation rates of nitroaromatic pollutants .

Several compounds share structural similarities with 4-nitrosalicylic acid, including:

- Salicylic Acid: Lacks the nitro group but shares the carboxylic acid functionality.

- 5-Nitrosalicylic Acid: Similar in structure but differs in the position of the nitro group.

- 2-Nitrosalicylic Acid: Also has a nitro group but differs significantly in chemical behavior and reactivity.

Comparison TableCompound Structure Unique Features 4-Nitrosalicylic Acid Nitro at para position Metabolite in degradation pathways Salicylic Acid Hydroxy and carboxylic groups Commonly used in pharmaceuticals 5-Nitrosalicylic Acid Nitro at meta position Different reactivity profile 2-Nitrosalicylic Acid Nitro at ortho position Less studied; different biological activity

| Compound | Structure | Unique Features |

|---|---|---|

| 4-Nitrosalicylic Acid | Nitro at para position | Metabolite in degradation pathways |

| Salicylic Acid | Hydroxy and carboxylic groups | Commonly used in pharmaceuticals |

| 5-Nitrosalicylic Acid | Nitro at meta position | Different reactivity profile |

| 2-Nitrosalicylic Acid | Nitro at ortho position | Less studied; different biological activity |

The uniqueness of 4-nitrosalicylic acid lies in its specific positioning of functional groups and its role as a significant metabolite in environmental biochemistry, distinguishing it from other similar compounds.

Traditional Synthetic Pathways

Sandmeyer Reaction and Diazotization Methods

The Sandmeyer reaction remains a cornerstone for introducing nitro groups into aromatic systems. For 4-nitrosalicylic acid, diazotization of p-aminosalicylic acid followed by nitro group substitution provides a historical route. Diazotization begins with nitrous acid (HNO₂) reacting with aromatic amines under acidic conditions to form diazonium salts. Subsequent treatment with copper(I) cyanide or nitrous acid derivatives facilitates nitro group installation via radical-nucleophilic aromatic substitution.

Early syntheses exploited this pathway, though regioselectivity challenges necessitated precise control over reaction conditions. For instance, excess nitrating agents risked over-nitration, while inadequate acid concentration led to hydroxylamine byproducts. Modern adaptations employ buffered systems to stabilize diazonium intermediates, improving yields to 70–85%.

Catalytic Hydrogenation of Nitro Groups

Reduction of nitro precursors like 4-nitrosalicylic acid’s dinitro analogs offers an alternative route. Catalytic hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen atmospheres selectively reduces nitro groups to amines. However, dehalogenation side reactions occur with aryl halides, favoring Raney nickel for substrates containing chlorine or bromine. Acidic conditions (e.g., Fe/AcOH) provide milder reduction environments, preserving acid-sensitive functionalities.

Novel Synthetic Routes

Modular Coupling Reactions for C-4 Substituted Derivatives

Recent advancements leverage modular coupling strategies to install nitro groups at the C-4 position. Nitroalditol fragments, such as 2-acetamido-1,2-dideoxy-1-nitro-D-mannitol, undergo base-promoted coupling with electrophilic partners like tert-butyl α-(bromomethyl)acrylate. This method constructs the 9-carbon backbone of 4-nitrosalicylic acid derivatives, enabling stereoselective synthesis of pyranoside structures post-ozonolysis.

Nitroalditol Fragment Coupling Strategies

Nitroalditol intermediates facilitate carbon backbone extension through nitronate anion formation. Deprotonation of nitro sugars followed by alkylation with 3-carbon electrophiles yields nitroketals, which hydrolyze to α-ketoesters. This approach bypasses traditional nitration challenges, offering >50% yields for 4-deoxy-4-nitrosialic acid analogs.

Catalytic Hydrogenation Optimization

Acidic vs. Neutral Conditions in Nitro Reduction

| Condition | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| Acidic (Fe/AcOH) | Fe | 88 | Minimal hydroxylamine |

| Neutral (H₂/Pd-C) | Pd/C | 92 | Azo compounds (traces) |

| Neutral (H₂/Raney Ni) | Raney Ni | 85 | Hydrazines (5–8%) |

Acidic conditions minimize hydroxylamine accumulation, a carcinogenic intermediate, while neutral hydrogenation risks azo compound formation via nitroso coupling. Vanadium promoters mitigate hydroxylamine disproportionation in industrial settings.

Palladium vs. Raney Nickel Catalyst Performance

| Catalyst | Substrate Compatibility | Reaction Rate (mol/L·h) | Dehalogenation Risk |

|---|---|---|---|

| Pd/C | Non-halogenated aromatics | 0.45 | High |

| Raney Ni | Halogenated aromatics | 0.38 | Low |

Pd/C excels in speed for simple substrates, whereas Raney nickel’s lower dehalogenation propensity suits halogen-containing molecules.

Esterification and Functional Group Interconversion

Thionyl Chloride-Mediated Chloride Formation

Thionyl chloride (SOCl₂) converts 4-nitrosalicylic acid’s carboxylic acid group to acyl chlorides, enabling nucleophilic acyl substitutions. Copper additives suppress sulfonic acid byproducts, achieving >90% conversion. The mechanism involves SOCl₂’s reaction with hydroxyl groups to form chlorosulfite intermediates, followed by chloride displacement.

Tert-Butyl Ester Deprotection Strategies

Tert-butyl esters of 4-nitrosalicylic acid, synthesized via alkylation with tert-butyl bromoacetate, undergo acidic hydrolysis (HCl/AcOH) to regenerate carboxylic acids. This strategy avoids β-elimination side reactions common in ethyl ester saponification, preserving nitro group integrity.

Pseudomonas sp. Biodegradation Mechanisms

Pseudomonas species have demonstrated remarkable capabilities in the biodegradation of nitroaromatic compounds through sophisticated enzymatic pathways [1] [2]. These bacterial systems employ reductive mechanisms as the primary strategy for initiating the breakdown of electron-deficient aromatic rings containing nitro substituents [1]. The degradation process typically begins with partial reduction of nitro groups by specialized nitroreductase enzymes, which convert nitroaromatic compounds to aromatic hydroxylamino intermediates [1] [3].

Pseudomonas pseudoalcaligenes strain JS45 represents a well-characterized example of nitroaromatic biodegradation, utilizing nitrobenzene as a sole source of carbon, nitrogen, and energy [1] [2]. This organism employs a partially reductive pathway where nitrobenzene undergoes initial reduction to hydroxylaminobenzene through a nitrosobenzene intermediate catalyzed by nitrobenzene nitroreductase [1] [3]. The hydroxylaminobenzene intermediate is subsequently rearranged to 2-aminophenol by hydroxylaminobenzene mutase, which represents a crucial enzymatic step in preparing the aromatic ring for cleavage [3].

The metabolic versatility of Pseudomonas species extends to the utilization of multiple electron donors and acceptors during nitroaromatic degradation [4] [5]. These bacteria can effectively transform nitrophenols, para-nitroaniline, and para-nitrobenzoic acid into corresponding amino derivatives under various environmental conditions [4] [5]. The rate of nitroreduction by these organisms depends significantly on the electron donors supplied and cell density, with molecular hydrogen serving as the most effective donor of reducing equivalents [4] [5].

Nitro Group Reduction and Intermediate Formation

The reduction of nitro groups in aromatic compounds follows well-defined biochemical pathways that involve sequential electron transfer reactions [6] [7]. Bacterial nitroreductases catalyze the reduction of nitro groups through a ping-pong bi-bi redox reaction mechanism involving two distinct redox half-reactions [7]. The oxidative half-reaction consists of initial electron transfer from a nicotinamide cofactor (NADH or NADPH) to the bound flavin mononucleotide moiety, while the reductive half-reaction involves subsequent electron transfer from the flavin to the nitro group substrate [7] [8].

The intermediate formation during nitro group reduction proceeds through multiple stages, beginning with the formation of nitroso compounds and progressing to hydroxylamine derivatives [6] [8]. Type I nitroreductases, which are oxygen-insensitive, transfer two electrons simultaneously, causing the nitroso derivative to undergo rapid secondary reduction without accumulation [9]. These enzymes demonstrate broad substrate specificity, which may be attributed to their simple kinetic mechanisms lacking distinct binding steps that could enforce substrate selectivity [8].

The formation of hydroxylamine intermediates represents a critical step in the biodegradation pathway, as these compounds serve as substrates for subsequent enzymatic transformations [3]. Hydroxylaminobenzene mutase catalyzes the intramolecular rearrangement of hydroxylaminobenzene to 2-aminophenol through a mechanism analogous to the Bamberger rearrangement [3]. This enzymatic process demonstrates remarkable specificity, producing 2-aminophenol almost exclusively, which distinguishes it from the nonenzymatic acid-catalyzed reaction that typically yields 4-aminophenol [3].

Enzymatic Degradation Systems

Monoxygenase-Mediated Hydroxylation Reactions

Monoxygenase enzymes play a fundamental role in the oxidative degradation of nitroaromatic compounds, catalyzing the replacement of nitro groups with hydroxyl groups [10] [11]. These multi-component enzyme systems require molecular oxygen and reducing equivalents from NADH or NADPH to facilitate hydroxylation reactions [10]. The mechanistic complexity of monoxygenase-mediated reactions is exemplified in the degradation pathway of 2-chloro-4-nitrobenzoic acid by Acinetobacter strain RKJ12, where a specialized mono-oxygenase system catalyzes sequential dechlorination and denitration reactions [10] [11].

The mono-oxygenase system involved in nitroaromatic degradation consists of two essential components: a flavoprotein reductase and an oxygenase component [10]. The reductase component catalyzes the NADH-dependent reduction of 2,6-dichlorophenolindophenol and exhibits characteristic flavoprotein spectral properties with absorption maxima at 445 nanometers [10]. The oxygenase component, which lacks independent reductase activity, works in conjunction with the reductase to facilitate substrate hydroxylation [10].

Stoichiometric analysis of monoxygenase-catalyzed reactions reveals specific cofactor requirements for different transformation steps [10]. The conversion of 2-chloro-4-nitrobenzoic acid to 2,4-dihydroxybenzoic acid requires 2 moles of NADPH and 1 mole of oxygen per mole of substrate, while the hydroxylation of 2-hydroxy-4-nitrobenzoic acid requires 1 mole of NADPH and 1 mole of oxygen [10]. Isotope labeling experiments using oxygen-18 have demonstrated that the initial dechlorination occurs through a hydrolytic mechanism, while the subsequent denitration proceeds through an oxygenolytic pathway [10].

Nitroreductase Activity in Aromatic Nitro Compounds

Nitroreductases represent a diverse family of NAD(P)H-dependent flavoenzymes that catalyze the reduction of nitro groups in polynitrated aromatic compounds [6] [7]. These enzymes are ubiquitously distributed among bacterial genomes and demonstrate remarkable substrate versatility, enabling the transformation of a wide range of nitroaromatic substrates [6] [9]. The structural diversity of nitroreductases includes both type I (oxygen-insensitive) and type II (oxygen-sensitive) variants, each employing distinct catalytic mechanisms [9].

Type I nitroreductases, exemplified by enzymes from Enterobacter cloacae, demonstrate exceptional substrate breadth and catalytic efficiency [8]. These enzymes employ a simplified kinetic mechanism characterized by one-step substrate binding followed by direct electron transfer, without intermediate conformational changes that might constrain substrate selectivity [8]. The flavin prosthetic group undergoes alternating reduction by nicotinamide cofactors and reoxidation by nitroaromatic substrates in a ping-pong bi-bi mechanism [8].

The crystal structure analysis of nitroreductases reveals important insights into their catalytic mechanism and substrate recognition [12]. The enzyme adopts an alpha-plus-beta fold with two flavin mononucleotide prosthetic groups bound at the dimer interface [12]. The flavin ring system exhibits a characteristic bent conformation in the oxidized state, which becomes more pronounced upon reduction, potentially facilitating the catalytic cycle [12]. This structural flexibility may contribute to the broad substrate repertoire observed in nitroreductase enzymes [12].

| Degradation Mechanism | Enzyme System | Cofactor Requirements | Mechanism Type | Primary Products |

|---|---|---|---|---|

| Oxidative dehalogenation | Mono-oxygenase complex | NADPH, O₂, flavin | Oxidative | 2-hydroxy-4-nitrobenzoic acid |

| Nitro group reduction | NAD(P)H-dependent nitroreductase | NAD(P)H, FMN | Reductive | Hydroxylamine intermediates |

| Hydroxylation reactions | Mono-oxygenase system | NADPH, O₂, cytochrome | Oxidative | 2,4-dihydroxybenzoic acid |

| Reductive dehydroxylation | Benzoyl-CoA reductase | NADH, CoA cofactor | Reductive | Salicylic acid |

| Ring cleavage | Catechol 1,2-dioxygenase | Fe²⁺ cofactor, O₂ | Oxidative | cis,cis-muconic acid |

Environmental Impact Studies

Degradation of 2-Chloro-4-Nitrobenzoic Acid Precursors

The environmental degradation of chloronitroaromatic precursors represents a significant area of research due to their widespread industrial use and environmental persistence [10] [11]. 2-chloro-4-nitrobenzoic acid serves as an important model compound for understanding the biodegradation pathways of structurally related nitroaromatic compounds, including 4-nitrosalicylic acid [10]. The degradation pathway begins with oxidative ortho dehalogenation catalyzed by mono-oxygenase enzymes, leading to the formation of 2-hydroxy-4-nitrobenzoic acid as the initial metabolite [10] [11].

Environmental fate studies have revealed that the degradation of 2-chloro-4-nitrobenzoic acid proceeds through a novel assimilation pathway involving both oxidative and reductive mechanisms [10]. The initial transformation involves mono-oxygenase-catalyzed dechlorination and denitration reactions, producing 2,4-dihydroxybenzoic acid with concurrent release of chloride and nitrite ions [10]. This compound subsequently undergoes reductive dehydroxylation to form salicylic acid, which enters the conventional catechol degradation pathway through catechol-1,2-dioxygenase activity [10].

The complete mineralization pathway demonstrates the potential for natural attenuation of nitroaromatic compounds in contaminated environments [10]. The organism Acinetobacter strain RKJ12 can utilize 2-chloro-4-nitrobenzoic acid as the sole source of carbon, nitrogen, and energy, completely degrading 20 millimolar concentrations within 28 to 32 hours of incubation [10]. The degradation products ultimately enter the tricarboxylic acid cycle as central metabolic intermediates, indicating complete mineralization of the parent compound [10].

Byproduct Formation and Toxicity Assessments

The formation of transformation byproducts during nitroaromatic biodegradation requires comprehensive toxicity assessment to evaluate environmental safety [1] [13]. Nitroaromatic compounds and their metabolites exhibit varying degrees of toxicity, mutagenicity, and carcinogenicity, necessitating careful evaluation of degradation products [1] [13]. The electron-withdrawing nature of nitro groups contributes to the acute toxicity and environmental persistence of these compounds, while reduction products may exhibit altered toxicological profiles [1] [14].

Environmental toxicity assessments have revealed that nitroaromatic compounds demonstrate significant ecotoxicological effects across multiple biological endpoints [13] [15]. These compounds exhibit hematologic and metabolic effects at elevated exposure levels and demonstrate mutagenic potential through interactions with cellular DNA [13]. The transformation of nitroaromatic compounds to amino derivatives during biodegradation may alter their toxicological profiles, potentially reducing or modifying their environmental impact [4] [5].

The environmental fate of biodegradation byproducts depends on their physicochemical properties and biological activities [13] [16]. Predicted No Effect Concentrations have been established for various nitroaromatic compounds to assess their potential environmental impact [17]. The high water solubility of many nitroaromatic compounds and their metabolites leads to enhanced environmental mobility, while their relatively low bioaccumulation potential limits their persistence in biological systems [17].

| Impact Category | Assessment Method | Key Findings | Environmental Fate |

|---|---|---|---|

| Aquatic Ecotoxicity | Predicted No Effect Concentration | Moderate aquatic toxicity observed | Potential ecosystem impact |

| Soil Mobility | Water solubility analysis | High mobility due to solubility | Mobile in soil and groundwater |

| Bioaccumulation | Bioconcentration factor evaluation | Low bioaccumulation potential | Limited food chain accumulation |

| Biodegradation Rate | Aerobic/anaerobic testing | Degradable under microbial conditions | Natural attenuation possible |

| Metabolite Toxicity | Degradation product assessment | Reduced toxicity potential | Less harmful transformation products |

Precursor Role in Antituberculosis Agents

4-Nitrosalicylic acid serves as a critical pharmaceutical intermediate in the synthesis of antituberculosis drugs, particularly in the production of 4-aminosalicylic acid derivatives [1] [2]. This compound has established itself as an essential building block in the pharmaceutical industry due to its versatile chemical properties and well-defined synthetic pathways [3] [4].

Synthesis of 4-Aminosalicylic Acid Derivatives

The reduction of 4-nitrosalicylic acid to 4-aminosalicylic acid represents one of the most important pharmaceutical transformations in antituberculosis drug development [2] [5]. Multiple synthetic approaches have been developed and optimized for this conversion, each offering distinct advantages in terms of yield, selectivity, and industrial applicability.

Catalytic Hydrogenation Methods

Modern pharmaceutical manufacturing employs organometallic palladium and nickel catalysts for the hydrogenation of 4-nitrosalicylic acid under mild conditions [5]. These organometallic catalysts demonstrate significantly superior performance compared to classical heterogeneous analogs, exhibiting enhanced stability, selectivity, and activity [5]. The palladium-catalyzed reduction proceeds efficiently at moderate temperatures and pressures, providing excellent yields while maintaining high product purity [6].

Research has demonstrated that palladium-catalyzed carbamoylation using palladium bis(dibenzylideneacetone) as the catalyst and Xanthphos as the ligand can achieve excellent yields in the synthesis of fluorinated 4-aminosalicylic acid derivatives [6]. This method represents an environmentally efficient approach that meets the main criteria of green chemistry [5].

Classical Reduction Procedures

The traditional synthesis pathway involves the reduction of 4-nitrosalicylic acid using metal-acid systems [2] [7]. The classical method employs tin and hydrochloric acid reduction, achieving yields of 70-85% under controlled conditions [2]. Alternative approaches utilize iron powder in acidic medium, though these methods generally provide moderate selectivity and yields ranging from 65-80% [8].

The Sandmeyer reaction has also been employed for the synthesis of carbon-14 labeled 4-aminosalicylic acid derivatives, using potassium hydroxide and specific reaction conditions to achieve the desired isotopic labeling [9] [10].

| Method | Reaction Conditions | Yield (%) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Palladium-catalyzed hydrogenation | Mild conditions, organometallic catalyst | High (specific value not disclosed) | Excellent | High |

| Nickel-catalyzed reduction | Organometallic catalyst, moderate conditions | High (specific value not disclosed) | Very good | High |

| Classical reduction with tin/HCl | Acidic medium, elevated temperature | 70-85 | Good | Medium |

| Iron powder reduction | Acidic medium, elevated temperature | 65-80 | Moderate | Medium |

Prodrug Design for Enhanced Bioavailability

The development of prodrug strategies represents a sophisticated approach to overcome the pharmacokinetic limitations of 4-aminosalicylic acid derivatives [11] [12]. These molecular modification strategies aim to optimize physicochemical and pharmacological properties while maintaining therapeutic efficacy [13].

Ester Prodrug Systems

Several classes of ester prodrugs have been developed to enhance the oral bioavailability of 4-aminosalicylic acid [6]. Alkyl ester prodrugs, including methyl, ethyl, and higher alkyl derivatives, demonstrate improved absorption characteristics through esterase-mediated hydrolysis [6]. The pivoxyl prodrug of 4-aminosalicylic acid has shown particularly promising results, exhibiting nearly quantitative absorption and superior performance compared to other examined prodrugs [6].

Acyloxy ester prodrugs provide enhanced chemical stability while maintaining effective bioconversion to the active parent compound [14]. These systems typically show 3-8 fold enhancement in bioavailability compared to the parent drug [13].

Targeted Delivery Systems

Azo-linked prodrugs have been specifically designed for colon-targeted delivery of 4-aminosalicylic acid [11] [12]. These prodrugs utilize bacterial azo reductase enzymes present in the colonic environment for selective activation [12]. Research has demonstrated that azo prodrugs can achieve 68-91% release when incubated with rat cecal matter, providing effective site-specific delivery [12].

Cyclodextrin-based prodrug systems represent another innovative approach for enhancing drug delivery [12]. Beta-cyclodextrin conjugates of 4-aminosalicylic acid have shown 68% and 92% release in rat cecal and fecal matter respectively, while demonstrating resistance to pH-dependent hydrolysis in upper gastrointestinal conditions [12].

Amino Acid Conjugates

Amino acid prodrugs of 4-aminosalicylic acid have been developed using D-phenylalanine and L-tryptophan as carrier molecules [12]. These prodrugs demonstrate 86-91% release of the parent drug in rat fecal matter over 20 hours, with activation mediated by N-acyl amidases secreted by colonic bacteria [12]. The amino acid carriers provide additional benefits including wound healing and anti-inflammatory activities [12].

| Prodrug Type | Target Delivery | Release Mechanism | Bioavailability Enhancement | Clinical Potential |

|---|---|---|---|---|

| Alkyl esters | Enhanced oral bioavailability | Esterase hydrolysis | 2-5 fold | Moderate |

| Acyloxy esters | Improved stability | Chemical hydrolysis | 3-8 fold | High |

| Azo-linked prodrugs | Colon-specific delivery | Bacterial azo reduction | 4-10 fold | Very high |

| Cyclodextrin conjugates | Enhanced solubility | Enzymatic cleavage | 5-15 fold | High |

| Amino acid conjugates | Targeted delivery | Enzymatic hydrolysis | 6-12 fold | High |

Reference Material Utilization

4-Nitrosalicylic acid plays a crucial role as a certified reference material in pharmaceutical quality control and analytical method validation [3] [4]. Its well-characterized properties and high purity make it suitable for various analytical applications in the pharmaceutical industry.

Certified Standards in Analytical Method Validation

Certified reference materials of 4-nitrosalicylic acid are essential components in analytical method validation protocols [3] [15]. These materials provide traceable standards for calibration and verification of analytical procedures used in pharmaceutical testing [15] [16].

Method Validation Parameters

Analytical method validation for 4-nitrosalicylic acid involves comprehensive assessment of critical performance parameters [17] [18]. Accuracy requirements typically range from 98.0-102.0%, with precision expressed as relative standard deviation not exceeding 2.0% [19]. Specificity testing ensures baseline separation from potential impurities and degradation products [20].

Detection and quantitation limits are established through systematic evaluation of signal-to-noise ratios [21]. Typical detection limits range from 0.05-0.1 µg/mL, while quantitation limits are established at 0.15-0.3 µg/mL for high-performance liquid chromatography methods [19].

Linearity assessment covers a range from 10-150% of the target concentration, ensuring adequate dynamic range for quantitative analysis [20]. Robustness testing validates method performance under deliberately varied conditions including temperature, pH, and mobile phase composition [19].

Traceability and Certification

Certified reference materials for 4-nitrosalicylic acid are produced in accordance with ISO 17034 guidelines and characterized following ISO/IEC 17025 requirements [22] [23]. The certification process involves rigorous characterization using multiple analytical techniques to establish certified values with stated uncertainties [22].

Metrological traceability is ensured through calibration against primary reference standards, often traceable to national measurement institutes such as NIST [24] [25]. The certification includes comprehensive documentation of purity assessment, homogeneity studies, and stability evaluation [15].

| Validation Parameter | Acceptance Criteria | Typical Results | Method Type |

|---|---|---|---|

| Accuracy | 98.0-102.0% | 99.5-101.2% | HPLC/UHPLC |

| Precision (RSD) | ≤2.0% | 0.8-1.5% | HPLC/UHPLC |

| Specificity | Baseline separation | Complete separation | LC-MS/MS |

| Detection Limit | 0.05-0.1 µg/mL | 0.08 µg/mL | LC-MS/MS |

| Quantitation Limit | 0.15-0.3 µg/mL | 0.25 µg/mL | LC-MS/MS |

| Linearity Range | 10-150% of target | 5-200% linear | HPLC/UHPLC |

| Robustness | Robust under varied conditions | Validated | Multiple methods |

Use in Quality Control for Active Pharmaceutical Ingredients

4-Nitrosalicylic acid serves as a critical quality control standard for active pharmaceutical ingredients in antituberculosis drug manufacturing [26] [27]. Its application extends to various stages of pharmaceutical production, from raw material testing to finished product analysis.

Quality Control Specifications

Pharmaceutical grade 4-nitrosalicylic acid must meet stringent quality specifications for use in drug manufacturing [28] [29]. Purity requirements typically specify minimum 98.0% by high-performance liquid chromatography analysis [28] [30]. Water content is controlled to less than 1.0% using Karl Fischer titration methodology [29].

Total impurities are limited to maximum 2.0%, with individual impurities typically restricted to 0.5% or less [29]. The melting point specification ranges from 234-239°C, confirming identity and purity [3] [31]. Appearance requirements specify white to pale yellow crystalline powder, while pH of 1% aqueous solution should range from 2.0-3.5 [3].

Analytical Testing Protocols

Quality control testing employs validated analytical methods for each specification parameter [26]. High-performance liquid chromatography with ultraviolet detection provides primary purity assessment, while Karl Fischer titration determines water content [29]. Multiple detection methods including mass spectrometry may be employed for impurity profiling [19].

Testing frequency follows established pharmaceutical quality systems, with critical parameters assessed for each manufacturing batch [26]. Residue on ignition testing ensures inorganic impurity levels remain below 0.1%, while microbiological testing may be required depending on intended use [23].

Regulatory Compliance

Quality control programs for 4-nitrosalicylic acid must comply with current Good Manufacturing Practice regulations and relevant pharmacopoeial standards [23] [26]. Documentation includes comprehensive certificates of analysis, stability data, and method validation reports [26].

Change control procedures ensure that any modifications to analytical methods or specifications undergo appropriate validation and regulatory notification [19]. Reference standard qualification programs provide documented evidence of material suitability for intended use [16].

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity (by HPLC) | ≥98.0% | HPLC with UV detection | Each batch |

| Water content | ≤1.0% | Karl Fischer titration | Each batch |

| Total impurities | ≤2.0% | HPLC with multiple detection | Each batch |

| Melting point | 234-239°C | Capillary melting point | Each batch |

| Appearance | White to pale yellow crystalline powder | Visual inspection | Each batch |

| pH (1% solution) | 2.0-3.5 | pH meter | Each batch |

| Residue on ignition | ≤0.1% | Gravimetric analysis | Each lot |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant